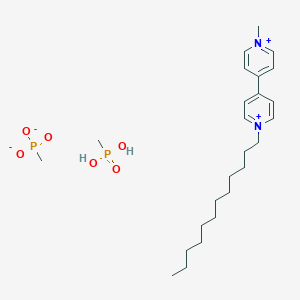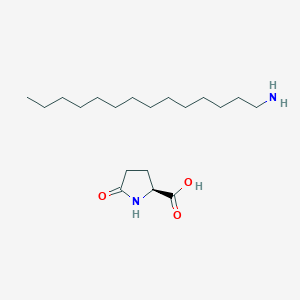
(2S)-5-oxopyrrolidine-2-carboxylic acid;tetradecan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine is a compound formed by the combination of two distinct chemical entities: (2S)-5-oxopyrrolidine-2-carboxylic acid and tetradecan-1-amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine typically involves the reaction of (2S)-5-oxopyrrolidine-2-carboxylic acid with tetradecan-1-amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce reduced derivatives. Substitution reactions can result in a variety of substituted compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in biochemical pathways. It may act as an inhibitor or activator of specific enzymes, thereby influencing various biological processes.
Medicine
In medicine, (2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine is investigated for its potential therapeutic effects. It may have applications in the treatment of certain diseases or conditions due to its ability to interact with specific molecular targets.
Industry
In industry, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for use in coatings, adhesives, and other industrial applications.
Wirkmechanismus
The mechanism of action of (2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine include:
- (2S)-5-oxopyrrolidine-2-carboxylic acid; undec-10-enoic acid
- 2-chloroacetic acid; tetradecan-1-amine
- Oxalic acid; tetradecan-1-amine
Uniqueness
What sets (2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine apart from these similar compounds is its specific combination of functional groups and its unique chemical properties. This combination allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
645388-71-2 |
|---|---|
Molekularformel |
C19H38N2O3 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
(2S)-5-oxopyrrolidine-2-carboxylic acid;tetradecan-1-amine |
InChI |
InChI=1S/C14H31N.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;7-4-2-1-3(6-4)5(8)9/h2-15H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI-Schlüssel |
GJZYPTQKPKNZAG-HVDRVSQOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCN.C1CC(=O)N[C@@H]1C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCN.C1CC(=O)NC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Oxydi(4,1-phenylene)]bis(2-methoxy-2-methylpropan-1-one)](/img/structure/B12597295.png)
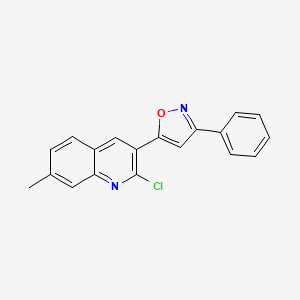
![2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol](/img/structure/B12597305.png)

![N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597332.png)
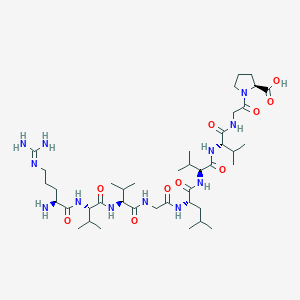

![N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12597346.png)
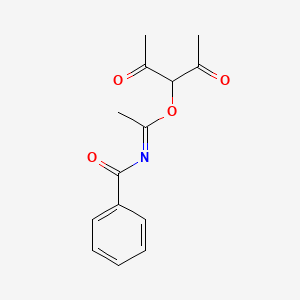
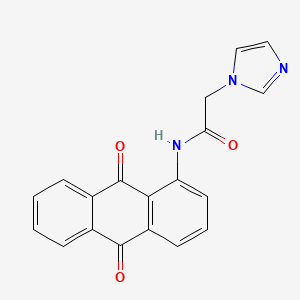
![5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12597359.png)
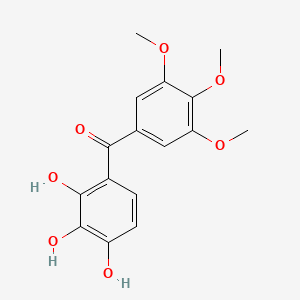
![(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid](/img/structure/B12597369.png)
